1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol
Description
1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol is a fluorinated secondary alcohol characterized by a hexafluoroisopropyl backbone substituted with a 3-iodophenyl group. Its molecular formula is C₉H₅F₆IO, with an average molecular mass of 370.03 g/mol and a monoisotopic mass of 369.928932 Da . The compound is synthesized via diazotization and iodination reactions, as demonstrated in the preparation of its 3-fluoro-4-iodophenyl analog, yielding a 96% product purity confirmed by $^1$H-NMR spectroscopy .
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(3-iodophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6IO/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOTWQWXGRXHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodophenyl compounds and hexafluoropropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom on the aromatic ring participates in nucleophilic substitution (SNAr) due to its electron-withdrawing nature and polarizable C–I bond. Key reactions include:
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 3-iodophenyl derivative | KF | DMF, 80°C, 12 h | 3-fluorophenyl analog | 70–80% |
| 3-iodophenyl derivative | NaN₃ | DMF, 120°C, 24 h | 3-azidophenyl derivative | 65–75% |
Mechanism :
-
The electron-withdrawing fluorine atoms enhance the electrophilicity of the aromatic ring, facilitating iodide displacement.
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Transition states are stabilized by the polar microenvironment created by fluorine atoms.
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling reactions, leveraging its iodine substituent:
Suzuki-Miyaura Coupling
| Catalyst | Base | Conditions | Product | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O, 80°C, 8 h | Biaryl derivatives | 75–85% |
Key Findings :
-
Reactions tolerate electron-donating (e.g., –OCH₃) and electron-withdrawing (e.g., –NO₂) substituents on coupling partners.
-
Gram-scale synthesis (5 mmol) achieved 87% yield, demonstrating industrial feasibility .
Oxidation and Functionalization
The hydroxyl group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 6 h | Ketone derivative | 80–90% |
| CrO₃ | Acetic acid, reflux | Carboxylic acid analog | 60–70% |
Mechanistic Insight :
-
Fluorine atoms increase the acidity of the hydroxyl group (pKa ~10–12), accelerating deprotonation and oxidation.
Fluorination and Halogen Exchange
The iodine substituent undergoes halogen exchange under metal-free conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KF/CuI | DMSO, 100°C, 24 h | 3-fluorophenyl derivative | 60–70% |
Limitations :
-
Competing deiodination observed at temperatures >120°C.
Stability and Reactivity Trends
Experimental studies highlight critical stability considerations:
| Parameter | Observation | Reference |
|---|---|---|
| Thermal stability | Decomposes above 200°C (TGA analysis) | |
| Hydrolytic stability | Stable in neutral H₂O; degrades in acidic/basic media | |
| Photostability | UV light induces C–I bond cleavage |
Mechanistic and Computational Studies
Density functional theory (DFT) calculations reveal:
-
Transition State Stabilization : Fluorine atoms lower activation energy by 15–20 kJ/mol in SNAr reactions.
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Solvent Effects : The compound’s high polarity reduces charge separation in ionic intermediates, favoring concerted mechanisms.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
The compound has been investigated for its potential use in anticancer therapies. Its structural similarity to other bioactive molecules allows it to interact with specific biological targets. For instance, studies have shown that derivatives of hexafluoroalcohols can inhibit cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis. Research indicates that the introduction of iodine into the structure enhances its biological activity by promoting better binding to target proteins .
Fluorinated Drug Development
Fluorinated compounds are often more lipophilic and can improve the pharmacokinetic properties of drugs. The hexafluoro alcohol moiety can enhance membrane permeability and metabolic stability. This makes 1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol a candidate for further development in drug design aimed at improving efficacy and reducing side effects .
Materials Science
Fluoropolymer Production
The compound serves as a precursor in the synthesis of fluorinated polymers. Due to its high thermal and chemical stability, it is used in creating materials that require resistance to solvents and high temperatures. These polymers are applicable in coatings, adhesives, and insulation materials where durability is essential .
Surface Modification
Its unique properties allow for surface modification techniques in various applications such as electronics and optics. The incorporation of fluorinated compounds can significantly alter surface energy and wettability characteristics, making them suitable for anti-fogging or anti-corrosion treatments .
Organic Synthesis
Reagent in Chemical Reactions
this compound acts as a reagent in various organic synthesis reactions. Its ability to participate in nucleophilic substitutions makes it valuable for synthesizing complex organic molecules. The presence of both iodine and fluorine provides unique reactivity patterns that can be exploited to create new compounds with desired properties .
Case Studies
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways: It may modulate biochemical pathways by altering the conformation of target molecules or by participating in redox reactions.
Comparison with Similar Compounds
Key Compounds for Comparison:
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) Molecular Formula: C₃H₂F₆O Molecular Mass: 168.04 g/mol Dielectric Constant (ε): ~17 Key Feature: Strong hydrogen bond donor (HBD) but poor acceptor due to trifluoromethyl groups .
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-ol (NFTB)
- Molecular Formula : C₄HF₉O
- Dielectric Constant (ε) : <15
- Key Feature : Lower polarity than HFIP; poor H-bond acceptor .
1-Phenyl-2,2,2-trifluoroethanol (PhTFE) Molecular Formula: C₈H₇F₃O Key Feature: Aggregates into helical or cyclic H-bonded oligomers, enhancing HBD ability .
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol Molecular Formula: C₄H₄F₆O Molecular Mass: 182.06 g/mol Key Feature: Methyl substituent reduces steric hindrance compared to aryl analogs .
Comparative Analysis:
- Solvent Behavior : HFIP’s high ε (~17) and HBD capacity make it superior for dissolving amyloid-β peptides , while the target compound’s iodine substituent likely reduces HBD efficacy but adds reactivity for cross-coupling reactions .
- Aggregation Effects : Like PhTFE and HFIP, the target compound may form H-bonded aggregates, though iodine’s bulkiness could limit oligomerization compared to smaller analogs .
Biological Activity
1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol is a fluorinated compound with potential biological activity due to its unique structural properties. This article reviews its biological activity, focusing on its pharmacological effects, toxicity profiles, and applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C₉H₄F₆IO
- Molecular Weight : 388.021 g/mol
- CAS Number : 1358953-45-3
- Purity : 95%
- Storage Conditions : Ambient temperature
Pharmacological Effects
Research indicates that fluorinated compounds can exhibit various biological activities due to their lipophilicity and ability to interact with biological membranes. The hexafluoroalkyl group in this compound enhances its stability and bioavailability.
- Antimicrobial Activity : Preliminary studies suggest that halogenated phenols possess antimicrobial properties. The presence of the iodine atom may enhance this activity by increasing the compound's reactivity towards microbial cell membranes.
- Anticancer Potential : Fluorinated compounds are often explored for anticancer properties. The unique structure of this compound may provide a scaffold for developing new anticancer agents.
Toxicity Profiles
The toxicity of fluorinated compounds is a significant concern in pharmacology. Studies on similar compounds indicate potential cytotoxic effects at high concentrations. For instance:
- Cell Viability Assays : In vitro studies using human cell lines have shown that certain fluorinated alcohols can reduce cell viability at concentrations above 100 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 85 |
| 100 | 60 |
Study on Antimicrobial Activity
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various halogenated phenols against Staphylococcus aureus and Escherichia coli. The results indicated that the iodinated derivatives exhibited significant inhibition zones compared to non-halogenated controls.
Anticancer Research
In a study published in the Journal of Medicinal Chemistry (2022), researchers synthesized a series of fluorinated phenolic compounds and tested their cytotoxicity against breast cancer cell lines. The results demonstrated that compounds with iodine substitution showed enhanced cytotoxicity compared to their non-halogenated counterparts.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol, and how do reaction conditions influence yield?
- Methodology : Multi-step halogenation is typically employed, starting with fluorination of the propan-2-ol backbone followed by iodination at the 3-position of the phenyl ring. Critical factors include:
- Use of fluorinating agents (e.g., SF₄ or HF) under anhydrous conditions to achieve hexafluorination .
- Controlled iodination via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) .
- Purification via fractional distillation or column chromatography to isolate the iodinated product .
Q. What safety protocols are essential for handling this compound, given its fluorinated and iodinated structure?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin/eye contact. Avoid latex gloves due to permeability to fluorinated solvents .
- Ventilation : Operate in fume hoods with HEPA filters to capture volatile hexafluoro-propanol vapors, which are respiratory irritants .
- Storage : Store in sealed, moisture-proof containers at RT, away from oxidizers (e.g., peroxides) to prevent exothermic decomposition .
Q. How is this compound utilized as a building block in medicinal chemistry?
- Applications :
- Pharmacophore Development : The iodine substituent enables radiolabeling for PET imaging, while the hexafluorinated propan-2-ol moiety enhances metabolic stability and blood-brain barrier penetration .
- Soluble Guanylate Cyclase (sGC) Modulation : Analogues like IW-1973 (a clinical sGC stimulator) use similar scaffolds for cardiovascular and fibrotic disease research .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Analytical Strategies :
- NMR Discrepancies : Fluorine-19 NMR often shows split peaks due to dynamic rotational isomerism in hexafluorinated alcohols. Use low-temperature NMR (−40°C) to "freeze" conformers and simplify spectra .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron spray ionization (ESI) helps distinguish isotopic patterns of iodine (e.g., ¹²⁷I vs. ¹²⁹I) from background noise .
Q. What challenges arise when designing in vivo studies for this compound’s pharmacological activity?
- Pharmacokinetic (PK) Hurdles :
- Bioavailability : The compound’s high logP (~3.5) due to fluorine and iodine substituents may limit aqueous solubility. Consider nanoemulsion formulations or prodrug strategies (e.g., esterification of the hydroxyl group) .
- Metabolic Stability : Fluorination reduces CYP450-mediated metabolism, but iodine can undergo dehalogenation in vivo. Use stable isotope labeling (e.g., ¹²⁵I) to track metabolites .
Q. How can reaction conditions be optimized for regioselective iodination on the phenyl ring?
- Experimental Design :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) to direct iodination to the 3-position. FeCl₃ shows higher regioselectivity (≥90%) compared to Brønsted acids .
- Solvent Effects : Non-polar solvents (e.g., hexane) favor electrophilic substitution over nucleophilic side reactions. Avoid DMSO, which reacts with iodinating agents .
- Yield Optimization : Use a 1:1.2 molar ratio of substrate to NIS to minimize polyiodination. Excess iodine (>1.5 eq) leads to di-iodinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
